Methyl 2-hydroxy-5-oxo-5,6,7,8-tetrahydroquinoline-6-carboxylate Methyl 2-hydroxy-5-oxo-5,6,7,8-tetrahydroquinoline-6-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC15956384
InChI: InChI=1S/C11H11NO4/c1-16-11(15)7-2-4-8-6(10(7)14)3-5-9(13)12-8/h3,5,7H,2,4H2,1H3,(H,12,13)
SMILES:
Molecular Formula: C11H11NO4
Molecular Weight: 221.21 g/mol

Methyl 2-hydroxy-5-oxo-5,6,7,8-tetrahydroquinoline-6-carboxylate

CAS No.:

Cat. No.: VC15956384

Molecular Formula: C11H11NO4

Molecular Weight: 221.21 g/mol

* For research use only. Not for human or veterinary use.

Methyl 2-hydroxy-5-oxo-5,6,7,8-tetrahydroquinoline-6-carboxylate -

Specification

Molecular Formula C11H11NO4
Molecular Weight 221.21 g/mol
IUPAC Name methyl 2,5-dioxo-1,6,7,8-tetrahydroquinoline-6-carboxylate
Standard InChI InChI=1S/C11H11NO4/c1-16-11(15)7-2-4-8-6(10(7)14)3-5-9(13)12-8/h3,5,7H,2,4H2,1H3,(H,12,13)
Standard InChI Key NJJYFVOQADEPDU-UHFFFAOYSA-N
Canonical SMILES COC(=O)C1CCC2=C(C1=O)C=CC(=O)N2

Introduction

Chemical Identity and Structural Features

The compound’s IUPAC name, methyl 2-hydroxy-5-oxo-5,6,7,8-tetrahydroquinoline-6-carboxylate, reflects its tetracyclic architecture. The quinoline nucleus is partially saturated at positions 5–8, forming a tetrahydroquinoline system. A ketone group at position 5 and a hydroxyl group at position 2 introduce hydrogen-bonding capabilities, while the methyl ester at position 6 enhances solubility in organic solvents .

Table 1: Key Chemical Identifiers

PropertyValue
CAS Number1092301-57-9
Molecular FormulaC₁₁H₁₁NO₄
Molecular Weight221.21 g/mol
DensityNot reported
Boiling PointNot reported
Melting PointNot reported

The absence of reported melting and boiling points in available literature suggests that further experimental characterization is required . Comparative data from analogous compounds, such as ethyl 2-hydroxy-5-oxo-5,6,7,8-tetrahydroquinoline-3-carboxylate (melting point: 227–233.5°C), imply that the methyl ester may exhibit similar thermal stability .

Synthesis and Manufacturing

Synthetic routes to tetrahydroquinoline derivatives often involve cyclization, reduction, and functional group interconversion. For example, US Patent 4,011,229 describes the preparation of 8-amino-3-methyl-5,6,7,8-tetrahydroquinoline via sequential oxidation, oximation, and reduction steps . Adapting this methodology, methyl 2-hydroxy-5-oxo-5,6,7,8-tetrahydroquinoline-6-carboxylate could be synthesized through:

  • Cyclocondensation: Reacting a substituted aniline with a β-keto ester under acidic conditions to form the quinoline core.

  • Selective Oxidation: Introducing the ketone group at position 5 using manganese dioxide or another oxidizing agent .

  • Esterification: Treating the carboxylic acid intermediate with methanol in the presence of a catalyst like sulfuric acid .

A critical challenge lies in regioselectivity, as competing reactions may yield positional isomers. Purification techniques such as column chromatography or recrystallization from ethanol/ether mixtures are likely necessary to isolate the desired product .

Physical and Chemical Properties

Spectroscopic Characterization

While specific spectral data for this compound are unavailable, tetrahydroquinolines typically exhibit:

  • IR Spectroscopy: Stretching vibrations at ~1700 cm⁻¹ (ester C=O), ~1650 cm⁻¹ (ketone C=O), and ~3200–3500 cm⁻¹ (hydroxyl O–H) .

  • NMR Spectroscopy: Distinct signals for the aromatic protons (δ 6.5–8.5 ppm), methyl ester (δ 3.6–3.8 ppm), and tetrahydroquinoline methylene groups (δ 1.5–2.5 ppm) .

Reactivity and Functionalization

The compound’s multifunctional structure permits diverse chemical transformations:

  • Ester Hydrolysis: Treatment with aqueous NaOH or HCl yields the corresponding carboxylic acid, useful for further derivatization .

  • Ketone Reduction: Catalytic hydrogenation (e.g., H₂/Pd-C) could reduce the 5-oxo group to a hydroxyl or methylene group, altering ring saturation .

  • Hydroxyl Group Modifications: Acylation or alkylation of the 2-hydroxy group may enhance bioavailability or target specificity .

Table 2: Potential Derivatives and Applications

DerivativeSynthetic RouteApplication
2-Acetoxy analogAcetic anhydride, pyridineProdrug formulation
5-Deoxy compoundClemmensen reductionLipophilicity enhancement
6-Carboxylic acidEster hydrolysisMetal chelation

Applications in Pharmaceutical Research

Although direct pharmacological studies on this compound are lacking, structurally related tetrahydroquinolines exhibit anticonvulsant, antidepressant, and antimicrobial activities . For instance, 8-amino-3-methyl-5,6,7,8-tetrahydroquinoline derivatives act as monoamine oxidase inhibitors, suggesting potential neurological applications . The methyl ester’s role as a synthetic intermediate is highlighted in patents describing the production of thiocarbamoylamino derivatives, which show promise in modulating neurotransmitter activity .

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